Licochalcone C

Description

has cardioprotective, antioxidant, anti-inflammatory and anti-apoptotic activities; isolated from licorice; structure in first source

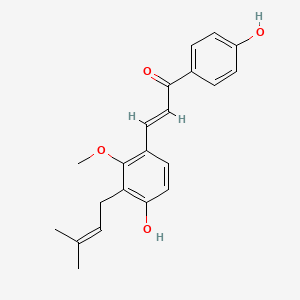

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNTJSRHDSPSR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162737 | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-14-9 | |

| Record name | Licochalcone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Licochalcone C Biosynthesis Pathway in Glycyrrhiza Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone C, a retrochalcone with significant pharmacological potential, is a specialized metabolite found in the roots of certain Glycyrrhiza species, most notably Glycyrrhiza inflata. Its unique chemical structure and biological activities, including anti-inflammatory and anti-cancer properties, have made its biosynthetic pathway a subject of intensive research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to facilitate a deeper understanding of this complex pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

The genus Glycyrrhiza, commonly known as licorice, is a rich source of diverse flavonoids with a wide range of bioactive properties. Among these, the retrochalcones represent a unique class of compounds characterized by a reversed C-ring oxygenation pattern compared to common chalcones. This compound is a prominent member of this group, and understanding its biosynthesis is crucial for developing biotechnological approaches for its sustainable production. This guide elucidates the intricate molecular machinery responsible for the synthesis of this compound in Glycyrrhiza species.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This is then directed into the flavonoid pathway, where a series of enzymatic reactions, including unique steps that define the retrochalcone structure, lead to the formation of this compound.

General Phenylpropanoid and Flavonoid Pathways

The initial steps of the pathway are shared with the biosynthesis of most flavonoids:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

The Retrochalcone Branch: Biosynthesis of this compound

The pathway to this compound diverges from the typical flavonoid pathway through a series of specific enzymatic reactions that result in the characteristic retrochalcone scaffold.

-

Chalcone Isomerase (CHI): While CHI typically cyclizes naringenin chalcone to naringenin, in the context of retrochalcone biosynthesis, a different route is taken.

-

Formation of the Dibenzoylmethane Precursor: A key intermediate in retrochalcone biosynthesis is a dibenzoylmethane derivative. The precise enzymatic steps leading to this intermediate from naringenin chalcone are still under investigation but are proposed to involve hydroxylation and rearrangement reactions.

-

O-methylation: An O-methyltransferase (LMT) plays a crucial role in methylating a hydroxyl group on the dibenzoylmethane intermediate, leading to the formation of 2'-O-methyllicodione.

-

Ketoreductase Activity: A specific ketoreductase (GinKR1) has been identified in G. inflata that selectively reduces a carbonyl group of 2'-O-methyllicodione. This reduction is followed by a spontaneous dehydration step, which ultimately forms the retrochalcone skeleton of echinatin.

-

Final Steps to this compound: The conversion of echinatin to this compound involves further modifications, such as prenylation, which are catalyzed by specific prenyltransferases.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data from studies on Glycyrrhiza species.

Table 1: Content of Licochalcones and Precursors in Glycyrrhiza inflata

| Compound | Concentration in Roots (mg/g DW) | Reference |

| Licochalcone A | 11.63 - 22.70 | [1] |

| This compound | Variable, often co-elutes or is a minor component | [2] |

| Echinatin | Variable, precursor to Licochalcone A and C | [3] |

| Isoliquiritigenin | Variable, upstream precursor | [3] |

Table 2: Kinetic Parameters of Key Enzymes (Hypothetical and Reported Ranges)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |

| CHS | 4-Coumaroyl-CoA | 1 - 10 | 1 - 20 | 0.5 - 5 | General literature |

| LMT | Licodione | 10 - 50 | 0.5 - 10 | 0.1 - 2 | [4] |

| GinKR1 | 2'-O-methyllicodione | Not reported | Not reported | Not reported | N/A |

Note: Specific kinetic data for GinKR1 is not yet available in the literature and represents a key area for future research.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors and is also influenced by various environmental cues.

Transcriptional Regulation

The expression of flavonoid biosynthesis genes is primarily controlled by a complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can act as activators or repressors of gene expression. For instance, the overexpression of AtMYB12 from Arabidopsis thaliana in G. inflata hairy roots has been shown to upregulate the expression of CHS and increase the production of licochalcones.[3]

Other Regulatory Factors

-

GiSRT2: A histone deacetylase from G. inflata, GiSRT2, has been identified as a negative regulator of flavonoid biosynthesis. RNA interference (RNAi) of GiSRT2 leads to an increased accumulation of licochalcone A, suggesting a similar regulatory role for this compound.[5]

-

Environmental Factors: Abiotic stresses such as UV-B radiation and elicitors (e.g., from microbial pathogens) can induce the expression of flavonoid biosynthesis genes, leading to an increased production of these compounds as part of the plant's defense response.

The following diagram illustrates the regulatory network controlling this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Quantitative Analysis of Licochalcones by HPLC-MS/MS

This protocol describes the extraction and quantification of licochalcones from Glycyrrhiza root samples.

Materials:

-

Freeze-dried and powdered Glycyrrhiza root tissue

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

This compound standard

-

Internal standard (e.g., a structurally similar but not endogenous compound)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

UPLC-MS/MS system

Procedure:

-

Extraction:

-

Weigh 10-20 mg of powdered root tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of methanol and the internal standard to a known concentration.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process with another 1 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration. The exact gradient should be optimized for the specific compounds of interest.[6]

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode for quantification. The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards.[6]

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the this compound standard with a constant concentration of the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

O-Methyltransferase (LMT) Enzyme Assay

This protocol describes a general method for assaying the activity of O-methyltransferases involved in flavonoid biosynthesis, which can be adapted for the specific LMT in the this compound pathway.

Materials:

-

Purified recombinant LMT enzyme

-

Licodione (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5-8.5)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Methanol

-

HPLC system with a UV or MS detector

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer

-

5 mM MgCl₂

-

1 mM DTT

-

100 µM Licodione (dissolved in a small amount of DMSO if necessary)

-

500 µM SAM

-

Purified LMT enzyme (the amount should be optimized to ensure linear reaction kinetics)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate the substrate (licodione) and the product (2'-O-methyllicodione).

-

Quantify the product peak area and calculate the enzyme activity based on a standard curve of the product.

-

Gene Functional Analysis using RNA Interference (RNAi) in Hairy Roots

This protocol outlines the steps for generating RNAi constructs and transforming Glycyrrhiza explants to produce hairy roots with silenced target gene expression.

Materials:

-

Agrobacterium rhizogenes strain (e.g., ATCC15834)

-

RNAi vector (e.g., a vector with a gateway cloning system and a hairpin RNA expression cassette)

-

Glycyrrhiza seedlings or sterile plantlets

-

Murashige and Skoog (MS) medium

-

Antibiotics (for selection of transformed bacteria and elimination of Agrobacterium after co-cultivation)

-

Acetosyringone

Procedure:

-

RNAi Construct Preparation:

-

Select a 300-500 bp unique fragment of the target gene's coding sequence.

-

Amplify this fragment by PCR and clone it into the RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

-

Transform the resulting RNAi construct into E. coli for plasmid amplification and sequence verification.

-

Transform the verified plasmid into A. rhizogenes.

-

-

Agrobacterium Culture and Explant Inoculation:

-

Grow the transformed A. rhizogenes in liquid YEP medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.

-

Pellet the bacteria by centrifugation and resuspend in liquid MS medium containing acetosyringone (100-200 µM).

-

Prepare explants (e.g., cotyledons, hypocotyls, or leaf discs) from sterile Glycyrrhiza seedlings.

-

Inoculate the explants by dipping them in the Agrobacterium suspension for 15-30 minutes.[7]

-

-

Co-cultivation and Hairy Root Induction:

-

Blot the inoculated explants on sterile filter paper and place them on solid MS medium.

-

Co-cultivate for 2-3 days in the dark at 25°C.

-

Transfer the explants to solid MS medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime or timentin) and a selection agent if the RNAi vector contains a selectable marker.

-

Subculture the explants every 2-3 weeks. Hairy roots should start to emerge from the wounded sites within a few weeks.

-

-

Analysis of Transgenic Hairy Roots:

-

Once the hairy roots are well-established, confirm the transgene insertion by PCR.

-

Analyze the expression level of the target gene by quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

-

Perform metabolite analysis (as described in section 5.1) to assess the effect of gene silencing on the this compound biosynthesis pathway.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species is a complex and fascinating metabolic pathway that combines elements of general flavonoid biosynthesis with unique enzymatic steps to produce the characteristic retrochalcone structure. This guide has provided a detailed overview of the pathway, its regulation, and the experimental methodologies used for its investigation. While significant progress has been made in identifying key enzymes and regulatory factors, further research is needed to fully elucidate all the enzymatic steps and to obtain detailed quantitative data on enzyme kinetics. A deeper understanding of this pathway will be instrumental in developing metabolic engineering strategies for the enhanced production of this compound and other valuable bioactive compounds from licorice.

References

- 1. mdpi.com [mdpi.com]

- 2. Licochalcone L, an undescribed retrochalcone from Glycyrrhiza inflata roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

- 4. A simple widely applicable hairy root transformation method for gene function studies in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. mdpi.com [mdpi.com]

Licochalcone C: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licochalcone C, a flavonoid extracted from the root of Glycyrrhiza inflata, has emerged as a promising natural compound with potent anticancer activities. Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of multiple key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent for various malignancies.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. These effects are mediated by its interaction with several critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the inhibition of the JAK2/STAT3 signaling pathway . This compound has been shown to directly interact with the ATP-binding site of Janus kinase 2 (JAK2), inhibiting its kinase activity.[1] This leads to a downstream cascade of events including the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin, and the upregulation of pro-apoptotic proteins like Bax and cleaved Bid.[1]

Furthermore, this compound induces the generation of reactive oxygen species (ROS) , which in turn activates the MAPK (JNK and p38) signaling pathway .[2][3] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of a caspase cascade, ultimately executing apoptosis.[1][2] The compound also promotes the expression of death receptors DR4 and DR5, further amplifying the apoptotic signal.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In colorectal cancer cells, it has been shown to cause G2/M phase arrest by downregulating the expression of key cell cycle regulators cyclin B1 and cdc2, while increasing the levels of p21 and p27.[2] In esophageal squamous cell carcinoma cells, this compound induces G1 arrest, accompanied by a decrease in cyclin D1 and an increase in p21 and p27 expression.[3]

Inhibition of EGFR and AKT Signaling

This compound has been demonstrated to inhibit the kinase activities of both EGFR and AKT.[2] Molecular docking studies suggest that it can bind to the ATP-binding pockets of these kinases.[2] The inhibition of the EGFR/AKT pathway contributes to the anti-proliferative and apoptotic effects of this compound, particularly in overcoming drug resistance in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (h) | Reference |

| HCT116 | Colorectal Cancer | 16.6 | 48 | [2] |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 | 48 | [2] |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [3] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | 48 | [3] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | 48 | [3] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [3] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | 48 | [3] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment (LCC, µM) | Effect | Percentage of Cells (%) | Reference |

| HCT116 | 20 | Sub-G1 Population (Apoptosis) | 49.20 ± 2.03 | [2] |

| HCT116-OxR | 20 | Sub-G1 Population (Apoptosis) | 43.63 ± 0.21 | [2] |

| HCT116 | 20 | Multi-caspase Activity | 43.22 ± 0.67 | [2] |

| HCT116-OxR | 20 | Multi-caspase Activity | 43.03 ± 1.16 | [2] |

| HCT116 | 20 | ROS Generation | 46.00 ± 0.63 | [2] |

| HCT116-OxR | 20 | ROS Generation | 44.39 ± 0.42 | [2] |

| HCT116 | 20 | Depolarized Mitochondrial Membrane | 55.35 ± 1.23 | [2] |

| HCT116-OxR | 20 | Depolarized Mitochondrial Membrane | 42.57 ± 0.26 | [2] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of this compound that inhibits cell growth by 50%.[2]

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Procedure:

-

Treat cancer cells with this compound for the specified duration.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., JAK2, STAT3, Bcl-2, Bax, Cyclin B1, p21).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

-

ROS Generation Assay

-

Objective: To measure the intracellular levels of reactive oxygen species.

-

Procedure:

-

Treat cells with this compound.

-

Stain the cells with a fluorescent probe sensitive to ROS, such as DCFH-DA (2',7'-dichlorofluorescin diacetate) or a commercially available kit like the Muse™ Oxidative Stress Kit.

-

Incubate the cells to allow the probe to be taken up and deacetylated.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[2]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

References

- 1. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Licochalcone C: A Technical Guide on its Anti-inflammatory Effects and Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone C, a retrochalcone isolated from the roots of Glycyrrhiza inflata, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a specific focus on its ability to inhibit pro-inflammatory cytokines. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the involved signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Key mediators of the inflammatory response are cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory cascade. Consequently, the inhibition of these cytokines is a major therapeutic target for the development of novel anti-inflammatory drugs. This compound has emerged as a promising natural compound with potent anti-inflammatory activities, primarily through the modulation of critical signaling pathways involved in cytokine production.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analogs on various inflammatory markers. While specific IC50 values for this compound on key pro-inflammatory cytokines were not found in the reviewed literature, data on related licochalcones and other inflammatory mediators provide valuable context for its potential potency.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | Observed Effect | Citation |

| Nitric Oxide (NO) | H9c2 | LPS (10 µg/mL) | 25 µM | Marked reduction in NO production | [1] |

| iNOS | H9c2 | LPS (10 µg/mL) | 25 µM | Significant decrease in iNOS protein expression | [1] |

| VCAM-1 | H9c2 | LPS (10 µg/mL) | 25 µM | 20.4% reduction in protein levels | [1] |

| ICAM-1 | H9c2 | LPS (10 µg/mL) | 25 µM | 34.0% reduction in protein levels | [1] |

Table 2: Comparative IC50 Values of Licochalcone Analogs for Cytokine and Inflammatory Mediator Inhibition

| Compound | Target | Cell Line/System | IC50 Value | Citation |

| Licochalcone A | PGE2 production (IL-1β induced) | Human skin fibroblasts | 15.0 nM | [2] |

| Licochalcone B | IL-1β secretion | LPS-primed BMDMs | ~18.1 µM | [3] |

| Licochalcone A | ORAI1 currents | HEK293T cells | 2.97 ± 1.217 µM | [4] |

| Licochalcone A | Kv1.3 currents | Jurkat T-cells | 0.83 ± 1.222 µM | [4] |

| Licochalcone A | KCa3.1 currents | HEK293 cells | 11.21 ± 1.07 µM | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in response to LPS stimulation[2]. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm[2].

Other Potential Signaling Pathways

While the inhibition of NF-κB is a primary mechanism, research on related licochalcones suggests that other pathways may also be involved in the anti-inflammatory effects of this compound. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Licochalcone A has been shown to inhibit the phosphorylation of p38 and ERK MAPKs, which are also involved in the production of inflammatory mediators[5].

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Some chalcones have been found to modulate the JAK/STAT pathway, which is crucial for cytokine signaling.

-

NLRP3 Inflammasome: Licochalcone B is a specific inhibitor of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and secretion of IL-1β[3].

Further research is needed to fully elucidate the role of these pathways in the anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

H9c2 cells (rat cardiomyoblasts): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RAW 264.7 cells (murine macrophages): Maintained in DMEM with 10% FBS and antibiotics.

-

THP-1 cells (human monocytes): Grown in RPMI-1640 medium with 10% FBS and antibiotics. For differentiation into macrophages, cells are typically treated with phorbol 12-myristate 13-acetate (PMA).

-

-

Inflammatory Stimulation: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Cytokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

Incubate and wash the plate to remove unbound antibody.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Measurement of Nitric Oxide (Griess Assay)

-

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Procedure:

-

Collect cell culture supernatants.

-

Mix equal volumes of supernatant and Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Analysis of NF-κB Activation (Western Blot)

-

Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of p65 and IκBα, and the nuclear translocation of p65 are commonly measured.

-

Procedure for Nuclear Translocation of p65:

-

After treatment, harvest cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the results.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide and adhesion molecules. While direct quantitative data on its inhibitory effects on key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β is still needed, the available evidence strongly supports its role as a potent anti-inflammatory agent. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the therapeutic applications of this compound for a range of inflammatory diseases. Future studies should focus on elucidating the precise IC50 values for cytokine inhibition and exploring its effects on other inflammatory pathways to fully characterize its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Licochalcone C antibacterial spectrum and mechanism

An In-depth Technical Guide to the Antibacterial Spectrum and Mechanism of Licochalcone C

Introduction

This compound, a retrochalcone derived from the roots of Glycyrrhiza species (licorice), has emerged as a compound of significant interest in the field of antibacterial research.[1] As part of the broader chalcone family, which are precursors to flavonoids, this compound has demonstrated notable biological activities.[2][3] Faced with the escalating challenge of antimicrobial resistance, the scientific community is urgently seeking novel chemical entities with effective antibacterial properties.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanisms of action, and the experimental protocols used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.

Antibacterial Spectrum of this compound

This compound exhibits a targeted, rather than broad, spectrum of antibacterial activity. Its efficacy is primarily concentrated against Gram-positive bacteria, certain Mycobacterium species, and Helicobacter pylori.[1][4][5] Conversely, it shows limited to no activity against several common Gram-negative bacteria.[4]

Quantitative Antibacterial Activity

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The available data on its in vitro activity is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

| Bacterial Category | Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Gram-Positive | Staphylococcus aureus (MSSA) | ATCC 29213 | 12.5 | [1][4] |

| Staphylococcus aureus (MRSA) | T144, others | 12.5 | [1][4][7] | |

| General Gram-positives | Various | 6.2 - 50.0 | [1][4][5][6] | |

| Gram-Negative | Helicobacter pylori | - | 25 | [1][4][5][6] |

| Pseudomonas aeruginosa | - | > 400 | [4] | |

| Klebsiella pneumoniae | - | > 400 | [4] | |

| Escherichia coli | - | > 400 | [4] | |

| Mycobacterium | Mycobacterium tuberculosis | - | 31.2 - 125 | [4] |

| Mycobacterium avium | - | 31.2 - 125 | [4] | |

| Mycobacterium kansasii | - | 31.2 - 125 | [4] |

Note: MSSA refers to methicillin-susceptible Staphylococcus aureus; MRSA refers to methicillin-resistant Staphylococcus aureus.

Antibiofilm Activity

Beyond inhibiting planktonic growth, this compound has demonstrated significant efficacy in preventing the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][4]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound

| Bacterial Species | MBIC50 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 6.25 | [1][4][5][6] |

| Staphylococcus aureus (MRSA) | 6.25 | [1][4][5][6] |

MBIC50 is the concentration required to inhibit 50% of biofilm formation.

Caption: Logical diagram of this compound's antibacterial spectrum.

Mechanism of Antibacterial Action

The primary mechanism of action for this compound against susceptible bacteria, particularly Staphylococcus aureus, is the disruption of the bacterial cytoplasmic membrane.[1][4][5] This mode of action is distinct from many conventional antibiotics, presenting a potentially valuable tool against resistant strains.

Membrane Disruption

Investigations using fluorescence microscopy have shown that this compound compromises the integrity of the S. aureus cell membrane.[1][5][6] This permeabilization leads to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. The identical MIC values against both MSSA and MRSA (12.5 µg/mL) support this mechanism, suggesting that its target is not the penicillin-binding proteins (PBPs) that are central to β-lactam resistance.[1][4]

Inhibition of Cellular Respiration

Early studies have suggested that this compound can inhibit the bacterial respiratory electron transport chain. Specifically, it has been shown to inhibit NADH-cytochrome C reductase in the membrane fraction of Micrococcus luteus, which would disrupt cellular energy production.[2]

Potential Role of Efflux Pumps in Resistance

The pronounced lack of activity against Gram-negative bacteria like P. aeruginosa and E. coli is likely attributable to their highly effective efflux pump systems.[4] These pumps actively extrude antibacterial compounds from the cell, preventing them from reaching their intracellular targets at effective concentrations. While this compound itself has not been extensively studied as an efflux pump inhibitor (EPI), other chalcones have shown potential in this area, suggesting a possible avenue for synergistic drug development.[8][9][10][11]

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 for Mycobacterium), this compound stock solution (typically in DMSO), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Protocol:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.

-

Prepare a bacterial inoculum adjusted to the appropriate density (e.g., 0.5 McFarland standard, then diluted).

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension (e.g., 5 µL). Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

-

Membrane Permeability Assay using Fluorescence Microscopy

This method visually assesses membrane damage by using two fluorescent nucleic acid stains: SYTO® 9 and propidium iodide (PI).

-

Materials: Bacterial culture (S. aureus), phosphate-buffered saline (PBS), this compound, LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide), fluorescence microscope.

-

Protocol:

-

Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the bacterial pellet in PBS.

-

Treat the bacterial suspension with this compound at its MIC or a multiple thereof (e.g., 12.5 µg/mL for S. aureus). Include a negative control (DMSO vehicle) and a positive control for membrane disruption (e.g., the peptide nisin).[5]

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Prepare the staining solution by mixing SYTO® 9 and propidium iodide in equal proportions as per the manufacturer's instructions.

-

Add the staining solution to the bacterial suspensions and incubate in the dark for 15 minutes.

-

Place a small volume of the stained suspension on a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope with appropriate filters. SYTO® 9 stains all bacteria (intact and damaged membranes) and fluoresces green, while PI only penetrates bacteria with damaged membranes and fluoresces red.

-

Analyze the images: A significant increase in the population of red-fluorescing cells in the this compound-treated sample compared to the negative control indicates membrane permeabilization.[5]

-

Caption: Experimental workflow for the SYTO® 9 / PI membrane permeability assay.

Conclusion

This compound presents a compelling profile as an antibacterial agent with a distinct mechanism of action. Its targeted spectrum against problematic Gram-positive pathogens like MRSA and its ability to inhibit biofilm formation underscore its therapeutic potential.[1][4][7] The primary mode of action through membrane disruption offers an advantage, as it may be less prone to the development of resistance mechanisms that affect antibiotics targeting specific enzymes or metabolic pathways.[1][5] While its inactivity against many Gram-negative bacteria poses a limitation, it also suggests opportunities for combination therapies, potentially with efflux pump inhibitors. Further research into its precise molecular interactions with the bacterial membrane, in vivo efficacy, and toxicological profile is warranted to fully explore its development as a next-generation antibacterial drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antibacterial Effects, and Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antibacterial Effects, and Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]

Licochalcone C: A Technical Guide on its Potential as an Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone C (LCC), a flavonoid derived from the root of Glycyrrhiza inflata, has emerged as a promising natural compound with significant antitumor properties.[1] This technical guide provides a comprehensive overview of the current research on this compound's efficacy and its molecular mechanisms of action against various cancer types. In vitro studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy.[1] The antitumor effects of LCC are mediated through the modulation of critical cellular signaling pathways, such as JAK2/STAT3, EGFR/AKT, and ROS/MAPK.[1][2] This document consolidates the quantitative data on LCC's efficacy, details the experimental protocols used to elucidate its functions, and visualizes its mechanistic pathways, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a phenolic chalconoid substance isolated from licorice root, a plant used extensively in traditional medicine.[1][2] Chalcones, in general, are known for a wide array of pharmacological activities, and LCC has been specifically investigated for its anti-inflammatory, antiviral, and anticancer effects.[1][3] Its potential as a chemotherapeutic agent is underscored by its activity against various cancer cell lines, including oral, esophageal, colorectal, and bladder cancers.[1][2][4] Unlike many natural compounds, LCC has also shown efficacy in drug-resistant cancer cells, highlighting its potential to overcome challenges in current cancer treatment regimens.[1]

Antitumor Activity of this compound

The antitumor potential of this compound has been primarily evaluated through in vitro studies on a diverse panel of human cancer cell lines. Its efficacy is demonstrated by its ability to inhibit cell proliferation and viability in a dose- and time-dependent manner.

In Vitro Efficacy

Quantitative data from cell viability and proliferation assays are summarized below, showcasing the cytotoxic and antiproliferative effects of LCC across different cancer types.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| Colorectal Cancer | HCT116 | 16.6 | 48h | [1][5] |

| Oxaliplatin-Resistant Colorectal Cancer | HCT116-OxR | 19.6 | 48h | [1] |

| Esophageal Squamous Cell Carcinoma | KYSE 410 | 19 | 48h | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE 510 | 26 | 48h | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE 30 | 28 | 48h | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE 450 | 28 | 48h | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE 70 | 36 | 48h | [4] |

| Oral Squamous Cell Carcinoma | HN22 | 23.4 | Not Specified | [5] |

| Liver Cancer | HepG2 | 50.8 | Not Specified |[5] |

Table 2: Proliferation Inhibition by this compound

| Cancer Type | Cell Line | Concentration | Inhibition (%) | Citation |

|---|---|---|---|---|

| Bladder Cancer | T24 | 45 µg/mL | 68% | [5] |

| Breast Cancer | MCF7 | 45 µg/mL | 47% | [5] |

| Lung Cancer | A549 | 45 µg/mL | 40% |[5] |

Mechanisms of Antitumor Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key intracellular signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of LCC's antitumor activity is the induction of apoptosis. In human oral squamous cell carcinoma (OSCC) and colorectal cancer (CRC) cells, LCC treatment leads to the disruption of the mitochondrial membrane potential (MMP).[1][2] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis.[1][2]

Key molecular changes associated with LCC-induced apoptosis include:

-

Upregulation of Pro-apoptotic Proteins : Increased expression of Bax, Bim, and cleaved Bid.[1][2][6]

-

Downregulation of Anti-apoptotic Proteins : Decreased expression of Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2][6]

-

Caspase Activation : Increased activity of multi-caspases leading to the cleavage of substrates like PARP.[1][2]

Table 3: Effect of this compound on Apoptotic Cell Populations

| Cell Line | Concentration (µM) | Parameter | Result | Citation |

|---|---|---|---|---|

| HCT116 | 5, 10, 20 | Multi-caspase activity | Increase from 5.4% to 10.0%, 15.9%, and 43.2% | [1] |

| HCT116-OxR | 5, 10, 20 | Multi-caspase activity | Increase from 4.3% to 9.3%, 12.8%, and 43.0% | [1] |

| HCT116 | 5, 10, 20 | Mitochondrial depolarization | Increase from 5.0% to 9.2%, 19.1%, and 55.4% | [1] |

| HCT116-OxR | 5, 10, 20 | Mitochondrial depolarization | Increase from 4.5% to 13.2%, 24.0%, and 42.6% |[1] |

Cell Cycle Arrest

LCC has been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human colorectal cancer cells, LCC induces cell cycle arrest at the G2/M phase.[1] This is achieved by modulating the expression of key cell cycle regulators, specifically by decreasing the levels of cyclin B1 and cdc2 while increasing the levels of the cyclin-dependent kinase inhibitors p21 and p27.[1] In contrast, studies on esophageal squamous carcinoma cells demonstrated that LCC induces G1 phase arrest, which is associated with decreased cyclin D1 expression and increased levels of p21 and p27.[4]

Table 4: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Effect | Key Protein Changes | Citation |

|---|---|---|---|---|

| HCT116 | 5, 10, 20 | G2/M Arrest | ↓ Cyclin B1, ↓ cdc2, ↑ p21, ↑ p27 | [1] |

| HCT116 | 5, 10, 20 | Increased Sub-G1 Population | From 4.2% to 5.0%, 7.7%, and 49.2% | [1] |

| ESCC Cells | Not Specified | G1 Arrest | ↓ Cyclin D1, ↑ p21, ↑ p27 |[4] |

Modulation of Key Signaling Pathways

LCC's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its capacity to interfere with crucial signaling cascades within cancer cells.

In oral squamous cell carcinoma, LCC has been identified as a direct inhibitor of Janus kinase 2 (JAK2).[2] Molecular docking studies and kinase assays have shown that LCC interacts with the ATP-binding site of JAK2, inhibiting its kinase activity.[2] This prevents the phosphorylation and subsequent activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[2] By blocking this pathway, LCC effectively downregulates these survival proteins, sensitizing the cancer cells to apoptosis.[2]

Caption: LCC inhibits the JAK2/STAT3 pathway in oral cancer cells.

In colorectal cancer cells, particularly those resistant to oxaliplatin, LCC targets the Epidermal Growth Factor Receptor (EGFR) and the downstream AKT signaling pathway.[1] LCC directly inhibits the kinase activities of both EGFR and AKT, as confirmed by in vitro kinase assays.[1] This leads to a decrease in the phosphorylation levels of these proteins, effectively shutting down a major pathway responsible for promoting cell proliferation and survival in many cancers.[1]

Caption: LCC inhibits the EGFR/AKT pathway in colorectal cancer cells.

LCC treatment has been shown to induce the generation of intracellular Reactive Oxygen Species (ROS) in both esophageal and colorectal cancer cells.[1][4] While high levels of ROS can be cytotoxic, they also act as signaling molecules. The LCC-induced increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] The sustained activation of these stress-activated pathways ultimately contributes to the induction of apoptosis.[1]

Caption: LCC induces apoptosis via the ROS/MAPK signaling pathway.

Detailed Experimental Protocols

The following section outlines the standard methodologies employed in the cited research to investigate the antitumor effects of this compound.

Cell Viability Assays (MTT/MTS)

-

Principle : These colorimetric assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or MTS) into a colored formazan product.

-

Methodology :

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of LCC (e.g., 0-50 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48 hours).[7]

-

Following treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours at 37°C.[7][8]

-

If using MTT, a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[7]

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT).

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining :

-

Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

-

Methodology :

-

Cells are treated with LCC as described above.

-

Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry.[1]

-

-

-

Multi-Caspase Activity Assay :

-

Principle : This assay uses a fluorescent inhibitor of caspases (e.g., a FAM-VAD-FMK probe) that covalently binds to the active site of activated caspases. The fluorescence intensity is proportional to the number of apoptotic cells with active caspases.

-

Methodology :

-

Cell Cycle Analysis

-

Principle : This method uses a DNA-staining fluorescent dye (like Propidium Iodide) to quantify the DNA content in a population of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology :

-

Cells are treated with LCC for a designated time (e.g., 48 hours).[1]

-

Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.

-

Fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).

-

The DNA content of individual cells is analyzed using a flow cytometer, and the percentage of cells in each phase is determined using cell cycle analysis software.[1]

-

Western Blotting

-

Principle : This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Methodology :

-

After LCC treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, p-STAT3, Cyclin B1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or GAPDH is often used as a loading control.[1]

-

In Vitro Kinase Assay

-

Principle : This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

-

Methodology :

-

A purified recombinant kinase (e.g., EGFR, AKT1) is incubated with its specific substrate and ATP in a reaction buffer.[1]

-

LCC at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a set time, during which the kinase transfers a phosphate group from ATP to the substrate.

-

The amount of phosphorylated substrate (or ADP produced) is quantified, often using a luminescence-based method where light output is inversely proportional to the kinase activity.

-

The inhibitory effect of LCC is determined by comparing the kinase activity in its presence to a control reaction.[1]

-

ROS Detection

-

Principle : Intracellular ROS levels are measured using fluorescent probes that become highly fluorescent upon oxidation. A common probe is Dichloro-dihydro-fluorescein diacetate (DCFH-DA).

-

Methodology :

-

Cells are treated with LCC for a specific duration.

-

Towards the end of the treatment, cells are loaded with the DCFH-DA probe.

-

After an incubation period, the cells are washed to remove excess probe.

-

The fluorescence intensity, which corresponds to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[1][4]

-

Conclusion and Future Perspectives

This compound has demonstrated considerable potential as an antitumor agent in a variety of preclinical models. Its ability to induce apoptosis and cell cycle arrest through the targeted modulation of key oncogenic pathways like JAK2/STAT3 and EGFR/AKT provides a strong rationale for its further development. Notably, its efficacy against chemoresistant cells suggests it could be a valuable component of combination therapies or a treatment for refractory cancers.

Future research should focus on validating these in vitro findings through comprehensive in vivo animal studies to assess LCC's efficacy, pharmacokinetics, and safety profile.[9][10] Further investigation into its anti-metastatic and anti-angiogenic properties is also warranted.[9] Ultimately, clinical trials will be necessary to confirm the therapeutic potential of this compound in human cancer patients.[9][10] The synthesis of LCC derivatives may also yield compounds with enhanced potency and improved pharmacological properties.[9]

References

- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 7. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Licochalcone C: A Technical Guide to Its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone C, a prenylated retrochalcone isolated from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific findings related to this compound. It covers the initial isolation and characterization, details various synthetic methodologies, and presents a comprehensive summary of its biological effects, including anticancer, anti-inflammatory, and antibacterial properties. Quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for pivotal studies are outlined, and complex signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported in the scientific literature as a novel natural product isolated from the roots of the licorice plant, Glycyrrhiza inflata. Subsequent studies have also identified its presence in other related species, such as Glycyrrhiza glabra.

Initial Isolation from Glycyrrhiza inflata

The seminal work on the discovery of this compound was conducted by a team of researchers who were investigating the chemical constituents of Glycyrrhiza inflata. Their findings laid the groundwork for future research into this compound.

Experimental Workflow: Initial Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from its natural source.

Detailed Experimental Protocol: Extraction from Glycyrrhiza glabra

The following protocol details a method for the extraction and isolation of this compound from the dried roots of Glycyrrhiza glabra:

-

Grinding and Extraction: 2 kg of dried G. glabra roots are ground into a fine powder. The powder is then subjected to two consecutive extractions with 4 L of boiling distilled water for 2.5 hours each.

-

Defatting: The combined aqueous extracts are washed with 2 L of n-hexane to remove fatty acids.

-

Dichloromethane Extraction: The defatted solution is then extracted three times with 2 L of dichloromethane.

-

Purification: The combined dichloromethane extracts are evaporated to dryness. The resulting residue is dissolved in chloroform and purified by silica gel column chromatography to yield this compound.

Chemical Synthesis

Due to its interesting biological profile and relatively low abundance in nature, several total syntheses of this compound have been developed. These synthetic routes provide a reliable source of the compound for further research and development.

A Representative Six-Step Synthesis

A common synthetic strategy for this compound involves a six-step sequence starting from commercially available precursors.

Experimental Workflow: Six-Step Synthesis of this compound

Caption: A representative six-step synthetic route to this compound.

Detailed Experimental Protocol: A Six-Step Synthesis

-

C-Isoprenylation: To a solution of β-resorcylaldehyde and sodium hydroxide in methanol at 0°C, 3,3-dimethylallyl bromide is added slowly. The reaction is stirred at room temperature for 12 hours.

-

MOM-Protection: The product from the previous step is dissolved in dry acetone with potassium carbonate. Chloromethyl methyl ether is added at 0°C, and the mixture is stirred for 24 hours at room temperature.

-

O-Methylation: The MOM-protected intermediate is reacted with methyl iodide in the presence of potassium carbonate in acetone for 12 hours at room temperature.

-

Claisen-Schmidt Condensation: The methylated product is condensed with a protected 4-hydroxyacetophenone derivative in the presence of sodium hydroxide in a mixture of ethanol and water for 36 hours at room temperature.

-

MOM-Deprotection: The resulting protected chalcone is treated with hydrochloric acid in a mixture of ethanol and THF at 70°C for 6 hours to remove the MOM protecting groups and yield this compound.

Biological Activities and Mechanisms of Action

This compound has been investigated for a variety of biological activities, with significant findings in the areas of cancer, inflammation, and microbiology.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28[1] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36[1] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19[1] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28[1] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26[1] |

| HCT116 | Colorectal Cancer | Data not available in provided snippets |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Data not available in provided snippets |

Mechanisms of Anticancer Action:

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.

Signaling Pathway: this compound and the JAK2/STAT3 Pathway in Oral Cancer

Caption: this compound induces apoptosis in oral squamous cell carcinoma by inhibiting the JAK2/STAT3 signaling pathway.[2]

Signaling Pathway: this compound and the ROS/MAPK Pathway in Esophageal Cancer

Caption: this compound triggers apoptosis in esophageal cancer cells through the generation of reactive oxygen species (ROS) and activation of the MAPK pathway.[1]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways.

Signaling Pathway: this compound and the NF-κB Pathway

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Antibacterial Activity

This compound has demonstrated notable activity against a variety of bacterial strains, particularly Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Positive | 12.5[3] |

| Staphylococcus aureus (MRSA) | Positive | 12.5[3] |

| Enterococcus faecalis | Positive | 25.0[3] |

| Streptococcus pyogenes | Positive | 12.5[3] |

| Bacillus subtilis | Positive | 6.2[3] |

| Helicobacter pylori | Negative | 25[3] |

| Mycobacterium tuberculosis | N/A | 31.2[3] |

| Mycobacterium avium | N/A | 125[3] |

| Mycobacterium kansasii | N/A | 62.5[3] |

Conclusion

This compound stands out as a promising natural product with a well-documented history of discovery and a broad spectrum of biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, and bacterial infections underscores its potential as a lead compound for the development of novel therapeutics. The availability of robust synthetic routes facilitates further investigation into its structure-activity relationships and the generation of optimized derivatives. Future research directions should include comprehensive in vivo studies to validate its therapeutic potential and to establish a clear path toward clinical applications.

References

Licochalcone C: A Technical Guide for Researchers

IUPAC Name: (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

CAS Number: 144506-14-9

Core Compound Details

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₄ | [1][2][3] |

| Molecular Weight | 338.40 g/mol | [1][2][3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | |

| Storage | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C in a dry, dark environment. | [3] |

Biological Activities and Therapeutic Potential

Licochalcone C, a flavonoid isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza inflata, has garnered significant attention within the scientific community for its diverse pharmacological properties.[2][4] This retrochalcone exhibits potent anti-inflammatory, anticancer, and antioxidant activities, making it a promising candidate for further investigation in drug development.[4][5]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by repressing the translocation of nuclear factor-κB (NF-κB).[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1] Concurrently, this compound upregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway, which plays a protective role in cardiac function during sepsis-induced inflammation.[1]

Anticancer Activity

The anticancer properties of this compound have been observed in various cancer cell lines. It has been shown to inhibit the proliferation of human colorectal cancer cells, including those resistant to oxaliplatin.[2] The mechanisms underlying its anticancer effects are multifaceted and involve the induction of apoptosis and cell cycle arrest.[2][6] this compound can trigger the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[2] Furthermore, it has been found to target and inhibit the kinase activities of epidermal growth factor receptor (EGFR) and Akt, both of which are crucial for cancer cell survival and proliferation.[2]

| Cell Line | Cancer Type | Noted Effect | IC₅₀ Value |

| HCT116 | Colorectal Cancer | Inhibition of proliferation | 16.6 µM |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Inhibition of proliferation | Not specified |

| T24 | Bladder Cancer | 68% proliferation inhibition at 45 µg/mL | Not specified |

| MCF7 | Breast Cancer | 47% proliferation inhibition at 45 µg/mL | Not specified |

| A549 | Lung Cancer | 40% proliferation inhibition at 45 µg/mL | Not specified |

| HepG2 | Liver Cancer | Not specified | 50.8 µM |